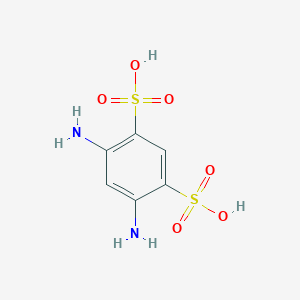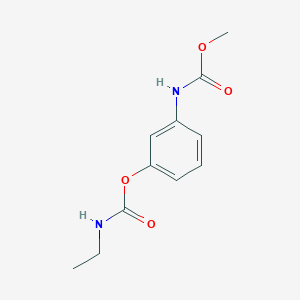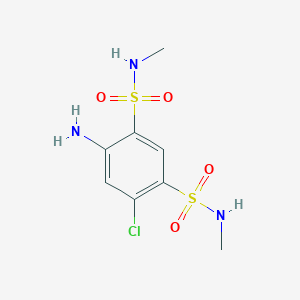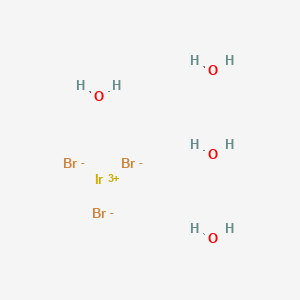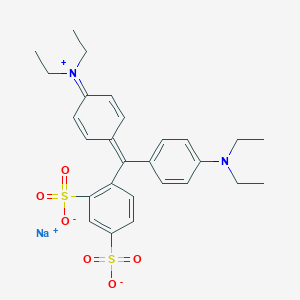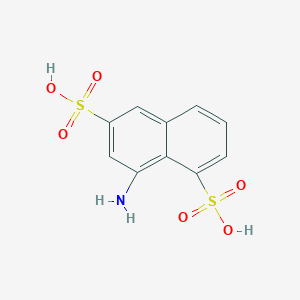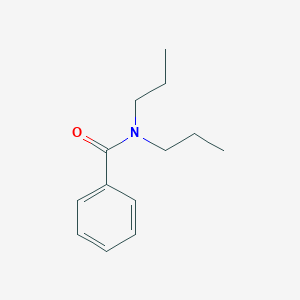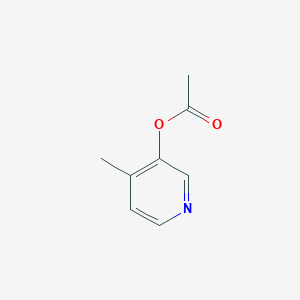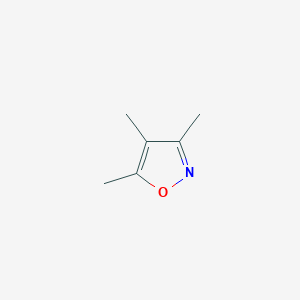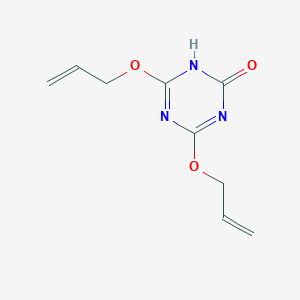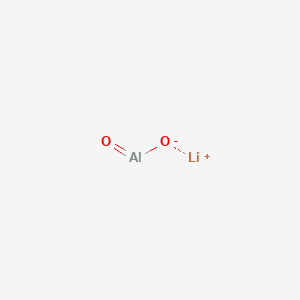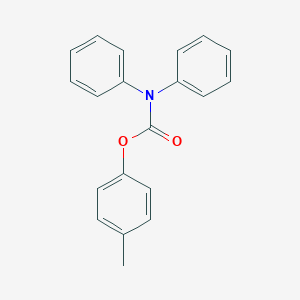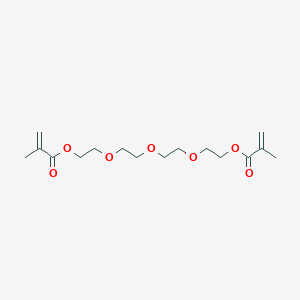
Tetraethylene glycol dimethacrylate
Übersicht
Beschreibung
Tetraethylene glycol dimethacrylate (TEGDMA) is a crosslinking agent of acrylic resins . It is used to optimize the dilution of high-viscosity monomers and to link together the macromolecules constituting the polymer, making their three-dimensional structure more rigid . Its molecular formula is C16H26O7 .
Synthesis Analysis
The synthesis of TEGDMA involves the reaction of polypropylene glycol with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .Molecular Structure Analysis
The IUPAC name for TEGDMA is 2- [2- [2- [2- (2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate . The molecular weight is 330.37 g/mol .Chemical Reactions Analysis
TEGDMA is involved in the polymerization reaction induced by the application of high pressure . It reacts with two molecules of water to form a hydrated polymer .Physical And Chemical Properties Analysis
TEGDMA has a relative density of 1.082 g/mL at 20 °C . It is a liquid and its boiling point is 220 °C at 1013 hPa .Wissenschaftliche Forschungsanwendungen
Tissue Engineering
Application Summary
TEGDMA is used in the preparation of biodegradable polyethylene glycol dimethacrylate (PEGDMA) based hydrogels . These hydrogels have been adapted for numerous applications in tissue engineering, including as structural scaffolds, drug delivery vehicles, and cell carriers .
Methods of Application
The properties of PEGDMA can be altered to suit multiple tissue engineering applications through the control of its molecular weight (Mw), water content, and monomer concentration . Thiol-based monomers have been shown to improve the degradation rates of several PEG-based hydrogels .
Results or Outcomes
The study determined that dipentaerythritol hexa (3–mercaptopropionate) (DiPETMP) successfully enhanced the biodegradability of PEGDMA .
Manufacturing of Polyacrylates
Application Summary
TEGDMA is used in the manufacture of polyacrylates, which are important technological materials for a broad range of applications .
Methods of Application
The specific methods of application in the manufacturing of polyacrylates are not detailed in the source .
Results or Outcomes
The outcomes of this application include the production of materials for pressure-sensitive adhesives, resists for electron beam lithography, membranes for filtration and blood dialysis, paints, textile and optical fibers, etc .
Solvent for Inks and Dyes
Application Summary
TEGDMA acts as a solvent for the manufacturing of inks and dyes .
Methods of Application
The specific methods of application in the manufacturing of inks and dyes are not detailed in the source .
Results or Outcomes
The outcomes of this application include the production of various inks and dyes .
Natural Gas Desiccant
Application Summary
TEGDMA is employed as a natural gas desiccant . Desiccants are substances that induce or sustain a state of dryness in their vicinity.
Methods of Application
The specific methods of application in the use of TEGDMA as a natural gas desiccant are not detailed in the source .
Results or Outcomes
The outcomes of this application include the effective drying of natural gas .
Hydraulic Fluid
Application Summary
TEGDMA is used as a hydraulic fluid . Hydraulic fluids are the lifeblood of hydraulic systems, and they transmit power in these systems.
Methods of Application
The specific methods of application in the use of TEGDMA as a hydraulic fluid are not detailed in the source .
Results or Outcomes
The outcomes of this application include the effective transmission of power in hydraulic systems .
Lacquers and Coatings
Application Summary
TEGDMA is used in lacquers and coatings . These are typically applied to surfaces to protect them and improve their appearance.
Methods of Application
The specific methods of application in the use of TEGDMA in lacquers and coatings are not detailed in the source .
Results or Outcomes
The outcomes of this application include the production of various lacquers and coatings that enhance the appearance and durability of surfaces .
Nitrocellulose Solvent
Application Summary
TEGDMA is employed as a nitrocellulose solvent . Nitrocellulose is a highly flammable compound used as a propellant or low-order explosive.
Methods of Application
The specific methods of application in the use of TEGDMA as a nitrocellulose solvent are not detailed in the source .
Results or Outcomes
The outcomes of this application include the effective dissolution of nitrocellulose .
Plasticizer
Application Summary
TEGDMA is used as a plasticizer . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity.
Methods of Application
The specific methods of application in the use of TEGDMA as a plasticizer are not detailed in the source .
Results or Outcomes
The outcomes of this application include the increased plasticity or decreased viscosity of various materials .
Synthesis of Tetraethylene Glycol Methacrylate Monomer
Application Summary
TEGDMA is used in the synthesis of tetraethylene glycol methacrylate monomer . This monomer is a key component in the production of certain types of polymers.
Methods of Application
The specific methods of application in the synthesis of tetraethylene glycol methacrylate monomer are not detailed in the source .
Results or Outcomes
The outcomes of this application include the production of tetraethylene glycol methacrylate monomer, which can be used in the production of various polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
| Record name | Tetraethylene glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044515 | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraethylene glycol dimethacrylate | |
CAS RN |
109-17-1, 25101-32-0 | |
| Record name | Tetraethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
